(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate
Overview
Description
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose is a ribofuranose nucleoside analogue. This compound is characterized by the presence of acetyl and benzoyl protecting groups, as well as a fluorine atom substitution at the 3-position of the ribofuranose ring. It is primarily used in the synthesis of nucleoside analogues, which are important in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose typically involves multiple steps:
Starting Material: The synthesis begins with a suitable ribose derivative.
Fluorination: The 3-position of the ribose derivative is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.
Protection: The hydroxyl groups at the 1 and 2 positions are protected using acetyl groups, while the hydroxyl group at the 5 position is protected using a benzoyl group. This is achieved using acetic anhydride and benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems such as high-performance liquid chromatography (HPLC) to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The acetyl and benzoyl protecting groups can be removed using acidic or basic conditions to yield the free nucleoside.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium methoxide) are used to remove protecting groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
Substitution: Substituted nucleosides with various functional groups at the 3-position.
Deprotection: Free nucleosides without protecting groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex nucleoside analogues.
Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to natural nucleosides.
Mechanism of Action
The mechanism of action of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA, potentially disrupting normal nucleic acid function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another ribofuranose derivative used in nucleoside synthesis.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose: A similar compound with an azido group at the 3-position, used in click chemistry.
Uniqueness
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose is unique due to the presence of the fluorine atom at the 3-position, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
[(2R,3S,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13+,14-,16?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEMYKBTQDHFEB-MHRDGSLOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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